3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol
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Overview
Description
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,5-dimethylbenzyl group and a hydroxyl group at the third position. Pyrrolidines are widely used in medicinal chemistry due to their diverse biological activities and their role as intermediates in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzylamine with a suitable pyrrolidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the aromatic ring in the molecule.
Common Reagents and Conditions
Oxidation: The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: The aromatic ring can undergo reduction reactions using reagents like hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the aromatic ring produces the saturated derivative .
Scientific Research Applications
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without any substituents.
2,5-Dimethylpyrrolidine: A pyrrolidine derivative with two methyl groups at the 2 and 5 positions.
3-Hydroxypyrrolidine: A pyrrolidine derivative with a hydroxyl group at the third position.
Uniqueness
3-(2,5-Dimethylbenzyl)pyrrolidin-3-ol is unique due to the presence of both the 2,5-dimethylbenzyl group and the hydroxyl group on the pyrrolidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other pyrrolidine derivatives .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)8-13(15)5-6-14-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
InChI Key |
NLNDGSYYRRPAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2(CCNC2)O |
Origin of Product |
United States |
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